L-Isoleucyl-L-tyrosine

Vue d'ensemble

Description

L-Isoleucyl-L-tyrosine is a dipeptide composed of the amino acids isoleucine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosine typically involves the coupling of L-isoleucine and L-tyrosine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered strains of Escherichia coli to produce the dipeptide. These methods can be optimized for higher yields by modifying metabolic pathways to enhance the production of precursor amino acids .

Analyse Des Réactions Chimiques

Types of Reactions

L-Isoleucyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: The dipeptide can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used in the presence of activating agents like carbodiimides.

Major Products Formed

Oxidation: Dopaquinone derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted dipeptides and derivatives.

Applications De Recherche Scientifique

Biochemical Research

L-Isoleucyl-L-Tyrosine serves as a model compound in biochemical studies, particularly in the exploration of peptide synthesis and protein interactions. Its structure allows researchers to investigate how variations in amino acid sequences affect biological functions.

Table 1: Key Research Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used to study the mechanisms of peptide bond formation and stability. |

| Protein Interactions | Investigated for its role in modulating protein-protein interactions. |

| Structural Biology | Analyzed using spectroscopic methods to determine conformational properties. |

Nutritional Science

This compound may influence nutritional outcomes by affecting protein metabolism and synthesis. Tyrosine, in particular, is known to be a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for cognitive function and stress response.

Case Study: Cognitive Function Enhancement

A study demonstrated that supplementation with L-Tyrosine improved cognitive performance under stress conditions (e.g., cold exposure). Participants receiving L-Tyrosine showed better retention and recall abilities compared to those on placebo, suggesting its potential role in enhancing mental performance during stressful situations .

Pharmacological Applications

The pharmacological potential of this compound is notable due to its involvement in catecholamine synthesis. This dipeptide could be explored for therapeutic applications related to mood disorders and cognitive decline.

Table 2: Pharmacological Insights

Industrial Applications

In addition to its research and therapeutic uses, this compound has implications in the food industry as a dietary supplement. Its ability to enhance protein synthesis makes it a candidate for formulation in sports nutrition products.

Table 3: Industrial Uses

| Industry | Application Description |

|---|---|

| Nutraceuticals | Incorporated into supplements aimed at improving athletic performance. |

| Food Technology | Used as an additive for enhancing protein content in functional foods. |

Mécanisme D'action

The mechanism of action of L-Isoleucyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The dipeptide can act as a substrate for peptidases, leading to the release of free isoleucine and tyrosine, which then participate in various metabolic pathways. The tyrosine residue, in particular, can be converted into neurotransmitters like dopamine and norepinephrine, contributing to its physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Valyl-L-tyrosine: Another dipeptide with similar properties but different amino acid composition.

L-Leucyl-L-tyrosine: Similar structure but with leucine instead of isoleucine.

L-Isoleucyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.

Uniqueness

L-Isoleucyl-L-tyrosine is unique due to the specific combination of isoleucine and tyrosine, which imparts distinct physiological and biochemical properties. The presence of tyrosine allows for potential conversion into neurotransmitters, while isoleucine contributes to its role in protein synthesis and metabolism .

Activité Biologique

L-Isoleucyl-L-Tyrosine is a dipeptide composed of the amino acids isoleucine and tyrosine. This compound has garnered attention for its potential biological activities, particularly in the context of muscle metabolism, cognitive function, and stress response. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

1. Overview of this compound

This compound combines two essential amino acids. Isoleucine is known for its role in muscle metabolism and energy regulation, while tyrosine is a precursor to catecholamines, which are critical for neurotransmission and stress response. The interaction between these amino acids may enhance their individual effects, particularly in muscle protein synthesis and cognitive performance.

2.1 Muscle Protein Synthesis

Recent studies indicate that tyrosine can enhance the effects of leucine on muscle protein synthesis through the activation of the mTORC1 signaling pathway. Tyrosine, when combined with leucine, has been shown to increase phosphorylation of S6 kinase (S6K), a key indicator of mTORC1 activity in muscle cells. This suggests that this compound may similarly promote muscle anabolism by leveraging the synergistic effects of its constituent amino acids .

3.1 Tyrosine Supplementation in Anorexia Nervosa

A notable study investigated the effects of L-tyrosine supplementation in adolescents with anorexia nervosa (AN). Participants received a single oral dose of 2.5 g L-tyrosine, followed by continued supplementation over 12 weeks. Results showed significant increases in blood tyrosine levels post-supplementation, suggesting enhanced availability of this amino acid may support metabolic recovery in individuals with AN . Although this study focused on tyrosine alone, it provides insights into how this compound might similarly influence metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- mTORC1 Activation : As mentioned earlier, both isoleucine and tyrosine can activate mTORC1 signaling pathways that promote protein synthesis.

- Neurotransmitter Synthesis : Tyrosine's role as a precursor for dopamine and norepinephrine may enhance mood and cognitive function during stress.

- Synergistic Effects : The combination of isoleucine and tyrosine may produce synergistic effects that enhance overall physiological responses.

5. Summary Table of Biological Activities

| Activity | Amino Acid Contribution | Potential Effects |

|---|---|---|

| Muscle Protein Synthesis | Leucine & Isoleucine | Enhanced muscle growth |

| Cognitive Function | Tyrosine | Improved performance under stress |

| Stress Response | Tyrosine | Mitigation of cognitive decline |

Propriétés

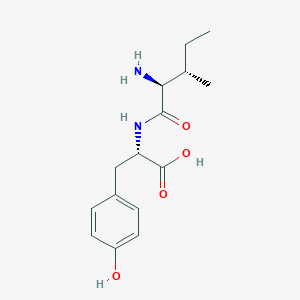

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(16)14(19)17-12(15(20)21)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFXDFWAJSPHIQ-XDTLVQLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.